

# An In-depth Technical Guide to the Physical Properties of **Butyl 4-nitrobenzoate**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl 4-nitrobenzoate*

Cat. No.: *B092488*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Butyl 4-nitrobenzoate**. The information is compiled from various scientific databases and literature, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key workflows and concepts.

## Core Physical and Chemical Properties

**Butyl 4-nitrobenzoate**, also known as n-butyl p-nitrobenzoate, is an ester of butanol and 4-nitrobenzoic acid. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	223.23 g/mol	<a href="#">[2]</a>
CAS Number	120-48-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-white to light yellow solid	<a href="#">[5]</a>

## Thermal Properties

The melting and boiling points are critical parameters for the purification and characterization of **Butyl 4-nitrobenzoate**.

Property	Value	Conditions	Source(s)
Melting Point	35-39 °C	(lit.)	[5]
Boiling Point	160 °C	at 8 mmHg	[5]
Boiling Point	433.2 K (160.05 °C)	at 0.01 bar (7.5 mmHg)	[3]

## Solubility Profile

The solubility of **Butyl 4-nitrobenzoate** is a key factor in its synthesis, extraction, and purification processes. While precise quantitative data is not readily available in the cited literature, qualitative descriptions have been reported.

Solvent	Solubility	Source(s)
Ethyl Ether	Soluble	[5]
Benzene (苯)	Soluble	[5]
Hot Ethanol	Soluble	[5]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Butyl 4-nitrobenzoate**.

Technique	Key Data Points	Source(s)
GC-MS	Mass spectrum (electron ionization) available	[1][3][4]
FTIR	Infrared spectrum (melt) available	[1]
Raman	Raman spectrum available	[1]

## Experimental Protocols

While specific, detailed experimental protocols for the determination of each physical property of **Butyl 4-nitrobenzoate** are not extensively published, the following sections describe generalized and standard methodologies that are widely accepted and utilized in the field of organic chemistry for such characterizations.

### Synthesis of Butyl 4-nitrobenzoate

A common method for the synthesis of **Butyl 4-nitrobenzoate** is through the Fischer esterification of 4-nitrobenzoic acid with n-butanol, catalyzed by a strong acid.

Procedure:

- Combine 4-nitrobenzoic acid and an excess of n-butanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
- Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the ester with a suitable organic solvent, such as diethyl ether.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **Butyl 4-nitrobenzoate**.
- Purify the crude product by recrystallization or column chromatography.

### Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the **Butyl 4-nitrobenzoate** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

## Determination of Boiling Point under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Apparatus:

- Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
- Vacuum pump and pressure gauge (manometer)
- Heating mantle

Procedure:

- Place the purified **Butyl 4-nitrobenzoate** in the distillation flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 8 mmHg).
- Begin heating the distillation flask gently.
- Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
- It is important to control the heating to maintain a steady distillation rate.

## Recrystallization for Purification

Recrystallization is a standard technique for purifying solid organic compounds.

Procedure:

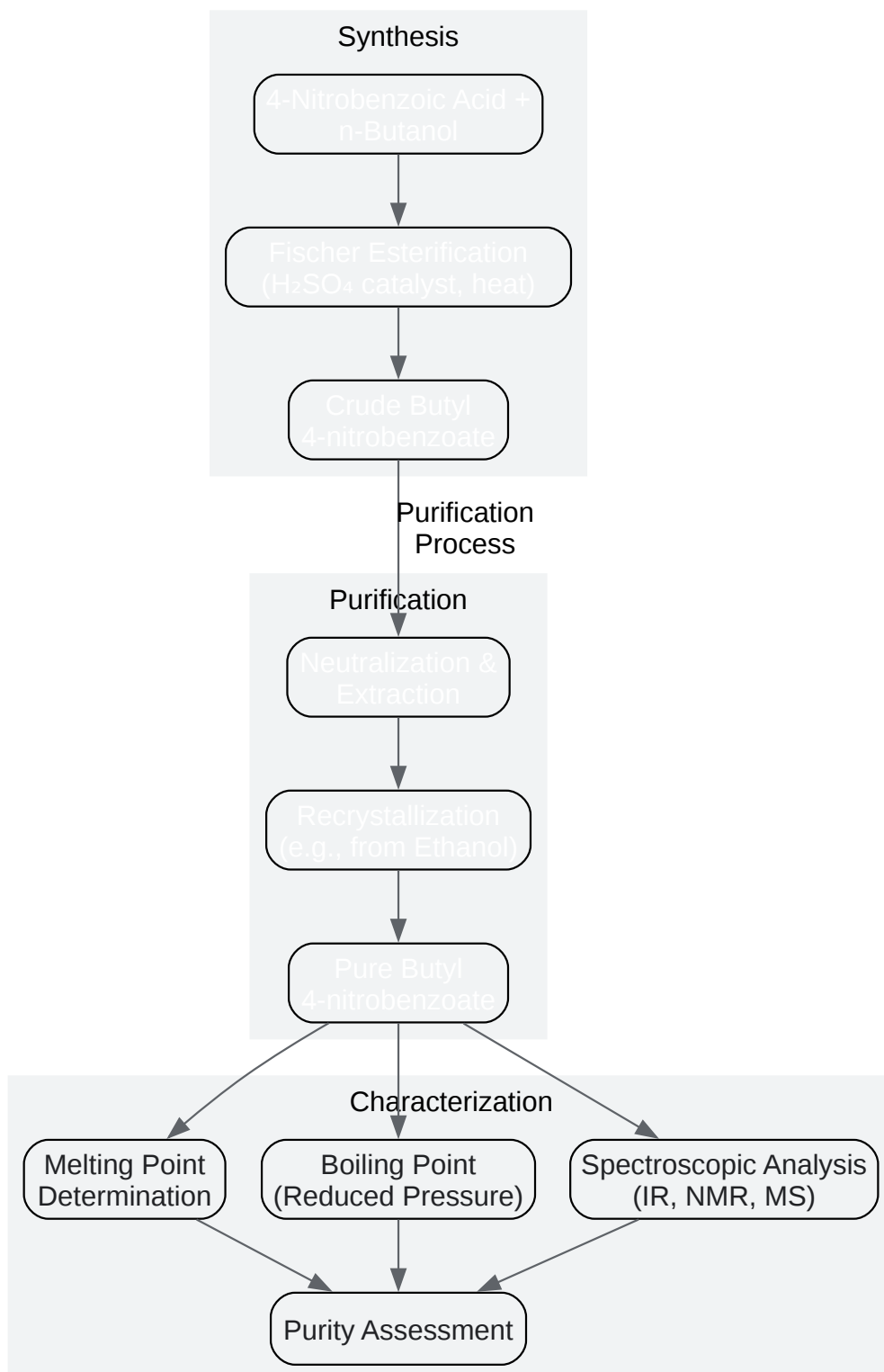
- Dissolve the crude **Butyl 4-nitrobenzoate** in a minimum amount of a suitable hot solvent (e.g., ethanol).
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified crystals in a desiccator or a vacuum oven.

## Visualizations

## Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **Butyl 4-nitrobenzoate**.

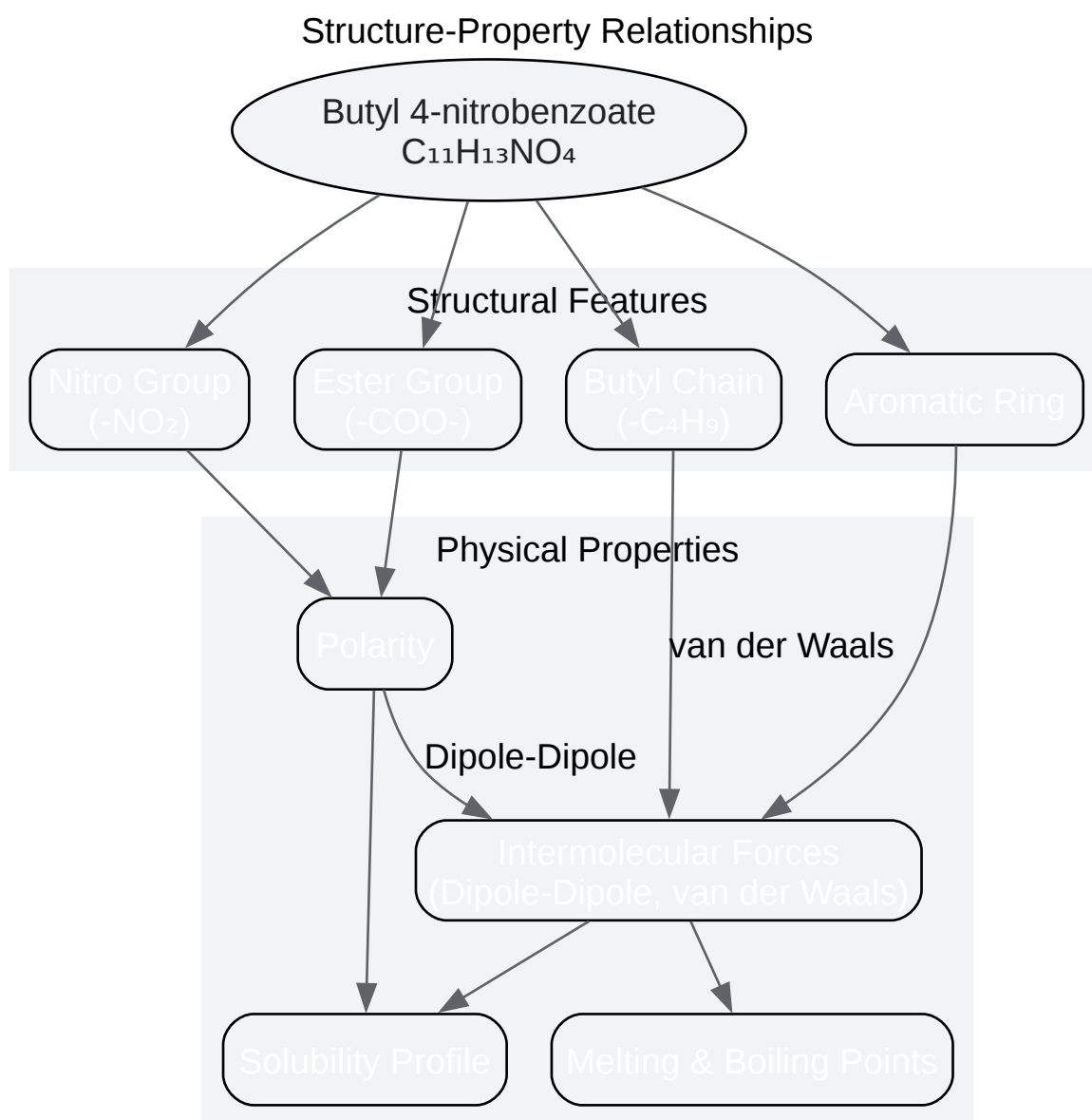
## Experimental Workflow for Butyl 4-nitrobenzoate

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Caption: Synthesis and Characterization Workflow.

## Logical Relationships of Physical Properties

The physical properties of **Butyl 4-nitrobenzoate** are directly related to its molecular structure.



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Caption: Influence of Structure on Properties.

## References



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)